N-cyclopentyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine
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Overview
Description
N-cyclopentyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentylamine with methylhydrazine, followed by cyclization with a suitable pyrazine derivative. The reaction conditions often require the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-cyclopentyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored as a scaffold for the development of new drugs, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, used as a scaffold for drug development.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
Thioglycoside derivatives: Compounds with similar biological activities and applications.
Uniqueness
N-cyclopentyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine is unique due to its specific substitution pattern and the presence of the cyclopentyl and methyl groups. These structural features confer distinct chemical and biological properties, making it a valuable scaffold for the development of new compounds with specific activities.
Properties
Molecular Formula |
C12H16N4 |
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Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-cyclopentyl-N-methylpyrazolo[1,5-a]pyrazin-4-amine |
InChI |
InChI=1S/C12H16N4/c1-15(10-4-2-3-5-10)12-11-6-7-14-16(11)9-8-13-12/h6-10H,2-5H2,1H3 |
InChI Key |
WZOQPHBXARFCNX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCC1)C2=NC=CN3C2=CC=N3 |
Origin of Product |
United States |
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